![molecular formula C22H28N2O4S B4114951 N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4114951.png)
N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
Overview
Description
N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, commonly known as BPPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPPA belongs to the class of sulfonyl-containing compounds, which have been shown to have a variety of biological activities. In
Scientific Research Applications
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals. It’s used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with biological targets .
Synthesis Reference Material
Chemical databases like ChemSynthesis list this compound for its synthesis references. Researchers utilize these references to replicate the compound’s synthesis for further study or to modify its structure for improved efficacy .
Biological Property Analysis
Databases such as PubChem and ChemSpider are instrumental in locating suppliers of this compound and in finding its biological and physical properties. This is crucial for researchers looking to understand the compound’s bioactivity, toxicity, and pharmacokinetics .
Chemical Structure Databases
The compound is listed in chemical structure databases, which are valuable resources for organic chemists. These databases provide access to a wealth of information including molecular structure, weight, and other chemical properties .
Physical Property Database Inclusion
The compound’s physical properties are documented in freely accessible databases. This information is used by researchers to predict the compound’s behavior in different physical states and conditions .
properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-2-3-6-18-7-9-19(10-8-18)23-22(25)17-28-20-11-13-21(14-12-20)29(26,27)24-15-4-5-16-24/h7-14H,2-6,15-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURYBWKLQRWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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